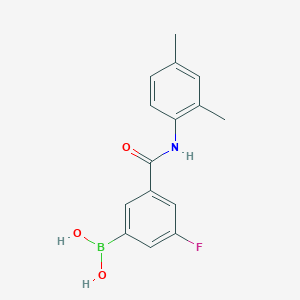

3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid

Description

3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid (C₁₅H₁₅BFNO₃, molecular weight 287.09) is a boronic acid derivative featuring a fluorinated phenyl ring and a 2,4-dimethylphenylcarbamoyl group . This compound is utilized in organic synthesis, drug development, and materials science, though specific applications remain understudied in the provided evidence.

Properties

Molecular Formula |

C15H15BFNO3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[3-[(2,4-dimethylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |

InChI |

InChI=1S/C15H15BFNO3/c1-9-3-4-14(10(2)5-9)18-15(19)11-6-12(16(20)21)8-13(17)7-11/h3-8,20-21H,1-2H3,(H,18,19) |

InChI Key |

ABZHIOWSYAKZNL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with 5-fluoro-3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in the synthesis of complex organic molecules. It is particularly useful in the Suzuki coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group allows for efficient coupling with aryl halides under palladium-catalyzed conditions, facilitating the construction of various pharmaceuticals and agrochemicals .

Catalysis

Due to its Lewis acid properties, 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid can act as a catalyst in several organic reactions. Its electron-withdrawing fluorine atom enhances its catalytic activity by stabilizing transition states during reactions such as amidation and esterification .

Biological Applications

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, which is particularly relevant in the design of inhibitors for proteases and other enzymes involved in disease processes. This characteristic makes it a candidate for drug development targeting various diseases, including cancer and bacterial infections .

Therapeutic Potential

Research has indicated that this compound may exhibit therapeutic effects due to its ability to modulate biological pathways. Studies exploring its interactions with biological targets have shown promising results in developing treatments for conditions such as diabetes and inflammation . The unique structural features of the compound contribute to its binding affinity and specificity towards these targets.

Industrial Applications

Advanced Materials Production

In industrial contexts, 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid is utilized in the production of advanced materials. Its properties make it suitable for creating polymeric materials with enhanced thermal and mechanical stability . The compound's ability to participate in cross-coupling reactions also facilitates the synthesis of novel materials with tailored functionalities.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid in synthesizing key intermediates for pharmaceutical compounds through Suzuki coupling reactions. The reaction conditions were optimized for yield and purity, showcasing the compound's utility in pharmaceutical development.

Research evaluating the biological activity of this compound revealed its potential as an enzyme inhibitor. In vitro assays showed that it effectively inhibited specific proteases involved in cancer progression, indicating a pathway for therapeutic application .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity, modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) Fluorine Positional Isomers

- 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorophenylboronic acid (C₁₅H₁₅BFNO₃): Differs by fluorine substitution at the 4-position instead of 4.

5-Trifluoromethyl-2-formylphenylboronic acid (C₈H₆BF₃O₃):

Contains a trifluoromethyl (-CF₃) group, a stronger electron-withdrawing substituent than fluorine. This increases acidity (pKa ~7.1) and promotes isomerization to benzoxaboroles, enhancing antifungal activity via LeuRS enzyme inhibition .

b) Carbamoyl Group Variants

- 3-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (C₁₅H₁₆BNO₃): The 2,3-dimethylphenylcarbamoyl group introduces distinct steric hindrance compared to the 2,4-dimethyl analog. This impacts solubility and binding interactions in biological systems .

Physicochemical Properties

Biological Activity

3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C15H15BFNO3

- Molecular Weight: 287.10 g/mol

- IUPAC Name: [3-[(2,4-dimethylphenyl)carbamoyl]-5-fluorophenyl]boronic acid

- Canonical SMILES: B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O

The compound features a boronic acid group, a fluorine atom, and a carbamoyl group attached to a phenyl ring, which contributes to its reactivity and biological properties.

The biological activity of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid primarily involves its interaction with enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with the active site residues of certain enzymes, leading to inhibition of their activity. The presence of the fluorine atom enhances binding affinity, while the carbamoyl group may influence specificity and stability in biological systems.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor in various biochemical pathways. For instance, it has been studied for its potential to inhibit proteases and other enzymes involved in disease processes.

Case Study: Inhibition of Proteasomes

A study demonstrated that derivatives similar to 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid effectively inhibited proteasome activity in cancer cells. This inhibition led to increased apoptosis in malignant cells, suggesting potential applications in cancer therapy .

Therapeutic Potential

The compound has been investigated for its therapeutic applications in several diseases:

- Cancer Treatment: Its ability to inhibit specific enzymes makes it a candidate for developing anticancer drugs.

- Diabetes Management: Research suggests that boronic acids can modulate insulin signaling pathways, indicating potential use in diabetes management .

- Antimicrobial Activity: Preliminary studies show that boronic acid derivatives exhibit antimicrobial properties against various pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid | C15H15BFNO3 | Enzyme inhibitor, anticancer potential |

| 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid | C15H14BBRFNO3 | Similar enzyme inhibition properties |

| 2-Fluorophenylboronic acid | C6H6BFO2 | General enzyme inhibition |

This table highlights the unique properties of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid compared to other related compounds. Its specific structural features may provide enhanced biological activity and selectivity .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity for biological testing. The development of novel derivatives is also underway to enhance its efficacy and reduce potential side effects.

Key Research Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.